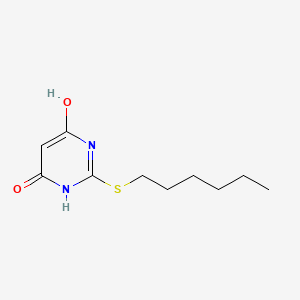
ZQ-16
概要
説明
準備方法
合成経路と反応条件
ZQ-16の合成は、ヘキシルチオールと6-ヒドロキシ-4(3H)-ピリミジノンを特定の条件下で反応させることで行われます。この反応には、ジメチルスルホキシドなどの溶媒を必要とする場合があり、反応を促進するために加熱が必要となる場合があります。 生成物は、その後、高速液体クロマトグラフィーなどの技術を使用して精製され、純度を98%以上にします .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、工業グレードの溶媒と試薬の使用が含まれ、反応条件は大規模生産に最適化されています。 最終生成物は、高純度と一貫性を確保するために、厳格な品質管理措置を受けます .
化学反応の分析
反応の種類
ZQ-16は、以下を含むいくつかの種類の化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: この化合物は、還元反応を起こすこともでき、還元誘導体の形成につながります。
置換: this compoundは、置換反応に関与することができ、そこで1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: さまざまな求核剤または求電子剤を、目的の置換反応に応じて使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが生成される場合があり、還元によってチオールまたはその他の還元型が生成される場合があります .
科学研究への応用
This compoundは、以下を含む、幅広い科学研究への応用があります。
化学: GPR84受容体の活性化とシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: さまざまな生物学的プロセスにおけるGPR84の役割を調べるために、細胞アッセイで使用されます。
医学: 炎症性疾患など、GPR84の機能不全に関連する疾患の治療における潜在的な治療用途があります。
科学的研究の応用
ZQ-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study GPR84 receptor activation and signaling pathways.
Biology: Employed in cellular assays to investigate the role of GPR84 in various biological processes.
Medicine: Potential therapeutic applications in treating diseases related to GPR84 dysfunction, such as inflammatory diseases.
Industry: Utilized in the development of new drugs targeting GPR84 and related pathways
作用機序
ZQ-16は、GPR84受容体を選択的に活性化することによって効果を発揮します。この活性化は、カルシウム動員、環状アデノシン一リン酸蓄積の阻害、および細胞外シグナル調節キナーゼ1および2のリン酸化を含む、一連の細胞内シグナル伝達イベントにつながります。 これらのシグナル伝達イベントは、受容体の脱感作、内在化、およびβ-アレスチンとの相互作用などのさまざまな細胞応答をもたらします .
類似の化合物との比較
類似の化合物
GPR40アゴニスト: 別の遊離脂肪酸受容体であるGPR40受容体を活性化する化合物。
GPR41アゴニスト: GPR41受容体を標的とする化合物。
GPR119アゴニスト: GPR119受容体を活性化する化合物。
GPR120アゴニスト: GPR120受容体を標的とする化合物。
This compoundの独自性
This compoundは、GPR84受容体に対する高い選択性と効力によって特徴付けられます。 他の遊離脂肪酸受容体アゴニストとは異なり、this compoundはGPR40、GPR41、GPR119、またはGPR120に対して活性を示さず、GPR84特異的経路と機能を研究するための貴重なツールとなっています .
類似化合物との比較
Similar Compounds
GPR40 Agonists: Compounds that activate the GPR40 receptor, another free fatty acid receptor.
GPR41 Agonists: Compounds that target the GPR41 receptor.
GPR119 Agonists: Compounds that activate the GPR119 receptor.
GPR120 Agonists: Compounds that target the GPR120 receptor.
Uniqueness of ZQ-16
This compound is unique in its high selectivity and potency for the GPR84 receptor. Unlike other free fatty acid receptor agonists, this compound does not exhibit activity on GPR40, GPR41, GPR119, or GPR120, making it a valuable tool for studying GPR84-specific pathways and functions .
生物活性
ZQ-16, also known as 2-(hexylthio)-pyrimidine-4,6-diol, is a selective agonist for the GPR84 receptor, which is part of the G protein-coupled receptor (GPCR) family. The compound has garnered attention for its role in mediating various biological processes, particularly those related to inflammation and metabolism. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular functions, and potential therapeutic applications.
This compound exhibits selective agonistic activity at the GPR84 receptor with an effective concentration (EC50) of approximately 139 nM. It has been shown to activate neutrophils and induce reactive oxygen species (ROS) production, which plays a critical role in the immune response. Notably, this compound does not elicit responses from other related receptors such as GPR40, GPR41, GPR119, or GPR120 at concentrations up to 100 μM .
Neutrophil Activation
The activation of neutrophils by this compound involves the assembly of NADPH oxidase, leading to ROS generation. In studies where naïve human neutrophils were stimulated with this compound, a significant increase in ROS production was observed. Interestingly, when neutrophils were pre-treated with FPR2-specific agonists, the ROS response to this compound was further enhanced, indicating a complex interaction between different GPCR signaling pathways .
Inflammatory Response
This compound's role in inflammation is underscored by its ability to modulate neutrophil activity. The compound's activation of GPR84 has been linked to increased ROS production and subsequent inflammatory responses. This mechanism suggests that this compound could potentially be utilized in treating conditions characterized by excessive inflammation.
Metabolic Regulation
GPR84 is also implicated in metabolic processes. Research indicates that GPR84 signaling can influence lipid metabolism and energy homeostasis. Given that this compound selectively activates this receptor, it may have applications in metabolic disorders where GPR84 plays a regulatory role .
Study on ROS Production
A pivotal study investigated the effects of this compound on ROS production in neutrophils. The results demonstrated that this compound significantly enhanced superoxide release when neutrophils were pre-treated with specific agonists. This finding emphasizes the compound's potential as a modulator of immune responses .
Structural Insights
Recent structural studies have provided insights into how this compound interacts with the GPR84 receptor. These studies highlighted specific amino acid interactions crucial for receptor activation, which could inform future drug design targeting GPR84-related pathways .
Comparative Data Table
| Parameter | This compound | Other GPR84 Agonists |
|---|---|---|
| EC50 | 139 nM | Varies |
| Receptor Specificity | Selective for GPR84 | Non-selective or mixed |
| Primary Action | Induces ROS production | Varies |
| Role in Inflammation | Enhances neutrophil activation | Depends on agonist |
特性
IUPAC Name |
2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-2-3-4-5-6-15-10-11-8(13)7-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXOAKRMLQKLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















